molecular formula C4H5Cl3O2S B14641150 2,3,4-Trichloro-1lambda~6~-thiolane-1,1-dione CAS No. 52819-05-3

2,3,4-Trichloro-1lambda~6~-thiolane-1,1-dione

Cat. No.: B14641150
CAS No.: 52819-05-3
M. Wt: 223.5 g/mol
InChI Key: FALGQHMNUCWWKK-UHFFFAOYSA-N
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Description

2,3,4-Trichloro-1lambda~6~-thiolane-1,1-dione is a chemical compound characterized by the presence of three chlorine atoms and a thiolane ring with a dione functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trichloro-1lambda~6~-thiolane-1,1-dione typically involves the chlorination of thiolane derivatives. One common method includes the reaction of thiolane with chlorine gas under controlled conditions to introduce the chlorine atoms at the 2, 3, and 4 positions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where thiolane is reacted with chlorine in a controlled environment. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trichloro-1lambda~6~-thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dione group to diols.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Diols.

    Substitution: Various substituted thiolane derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,4-Trichloro-1lambda~6~-thiolane-1,1-dione has several applications in scientific research:

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3,4-Trichloro-1lambda~6~-thiolane-1,1-dione involves its interaction with molecular targets through its reactive chlorine atoms and dione group. These functional groups can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The compound may also interfere with cellular pathways by altering the redox state or disrupting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloro-1lambda~6~-thiolane-1,1-dione: Lacks one chlorine atom compared to 2,3,4-Trichloro-1lambda~6~-thiolane-1,1-dione.

    2,3-Dichloro-1lambda~6~-thiolane-1,1-dione: Lacks one chlorine atom and has different reactivity.

    2,4-Dichloro-1lambda~6~-thiolane-1,1-dione: Different substitution pattern affecting its chemical properties.

Uniqueness

This compound is unique due to the specific positioning of its chlorine atoms, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable products makes it a valuable compound in research and industrial applications.

Properties

CAS No.

52819-05-3

Molecular Formula

C4H5Cl3O2S

Molecular Weight

223.5 g/mol

IUPAC Name

2,3,4-trichlorothiolane 1,1-dioxide

InChI

InChI=1S/C4H5Cl3O2S/c5-2-1-10(8,9)4(7)3(2)6/h2-4H,1H2

InChI Key

FALGQHMNUCWWKK-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(S1(=O)=O)Cl)Cl)Cl

Origin of Product

United States

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